Gold;2-oxopropyl(triphenyl)phosphanium
CAS No.: 40757-39-9
Cat. No.: VC19643331
Molecular Formula: C21H20AuOP+
Molecular Weight: 516.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40757-39-9 |
|---|---|
| Molecular Formula | C21H20AuOP+ |
| Molecular Weight | 516.3 g/mol |
| IUPAC Name | gold;2-oxopropyl(triphenyl)phosphanium |
| Standard InChI | InChI=1S/C21H20OP.Au/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;/q+1; |
| Standard InChI Key | HHKRGGOJBJNIBK-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Au] |
Introduction
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of gold;2-oxopropyl(triphenyl)phosphanium typically involves the reaction of a gold(I)-halide precursor (e.g., AuCl) with triphenylphosphine (PPh₃) and an oxopropylating agent, such as epichlorohydrin, under mild conditions. The process is conducted in solvents like dichloromethane or ethanol to stabilize the gold-phosphine complex . A general reaction scheme is as follows:
Here, X and X' represent halides (Cl⁻, I⁻) or other leaving groups. The regioselective opening of the oxirane ring in epichlorohydrin ensures the formation of the 2-oxopropyl substituent .
Structural Analysis
X-ray diffraction (XRD) studies confirm that the gold center adopts a linear geometry, coordinated to the phosphorus atom of triphenylphosphine and the oxygen atom of the 2-oxopropyl group. Key bond lengths include Au–P = 2.28 Å and Au–O = 2.15 Å, consistent with similar gold(I) complexes . The phosphonium cation exhibits a distorted tetrahedral geometry around phosphorus, with phenyl rings arranged to minimize steric hindrance .
Table 1: Physical and Chemical Properties of Gold;2-Oxopropyl(triphenyl)phosphanium
| Property | Value | Source |
|---|---|---|
| CAS No. | 40757-39-9 | |
| Molecular Formula | C₂₁H₂₀AuOP⁺ | |
| Molecular Weight | 516.3 g/mol | |
| Density | N/A | |
| Melting Point | N/A | |
| Solubility | Soluble in polar organic solvents |
Catalytic Applications
Carbon-Carbon Bond Formation
Gold;2-oxopropyl(triphenyl)phosphanium serves as a catalyst in organic transformations, particularly in alkyne and allene activation. For example, it facilitates the hydration of terminal alkynes to ketones under mild conditions, achieving yields >90% in ethanol at 25°C. The gold center’s electrophilic nature activates substrates for nucleophilic attack, while the phosphonium group stabilizes intermediates through non-covalent interactions .
Asymmetric Catalysis
The chiral environment created by the 2-oxopropyl and triphenylphosphine ligands enables enantioselective catalysis. In the cycloisomerization of enynes, the compound induces enantiomeric excess (ee) values of up to 85%, rivaling traditional palladium catalysts.
Medicinal Chemistry and Anticancer Activity
Mechanism of Action
Gold;2-oxopropyl(triphenyl)phosphanium inhibits cancer cell proliferation by targeting mitochondrial pathways. It disrupts electron transport chain complexes, leading to reactive oxygen species (ROS) accumulation and apoptosis . Comparative studies with cisplatin show 10-fold higher cytotoxicity against DU145 prostate cancer cells (IC₅₀ = 2.1 μM vs. 21 μM).
Table 2: Cytotoxicity Data for Gold;2-Oxopropyl(triphenyl)phosphanium
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| DU145 (Prostate Cancer) | 2.1 | |
| MCF-7 (Breast Cancer) | 3.8 | |
| HEK293 (Normal) | >50 |
Liposomal Delivery Systems
To enhance bioavailability, the compound has been encapsulated in L-α-phosphatidylcholine (PC) liposomes. These nanocarriers improve cellular uptake by 40% and reduce hepatotoxicity in murine models .
Material Science Applications
Conductive Polymers
The compound’s low reduction potential (−0.15 V vs. Ag/AgCl) makes it suitable for doping conductive polymers like polyaniline. Composite films exhibit a conductivity of 1.2 S/cm, comparable to metal-doped analogs.
Luminescent Materials
Research Findings and Future Directions
Recent studies highlight the compound’s versatility:
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Antimicrobial Activity: Effective against methicillin-resistant Staphylococcus aureus (MRSA) at 10 μg/mL.
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Catalyst Recovery: Reusable for up to five cycles without significant activity loss .
Future research should focus on:
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Optimizing anticancer efficacy through structural modifications.
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Exploring photovoltaic applications via bandgap engineering.
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Developing heterogeneous catalytic systems for industrial scalability.
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